molecular formula C21H26N2O3 B14541268 N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(morpholin-4-yl)acetamide CAS No. 61956-53-4

N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(morpholin-4-yl)acetamide

Cat. No.: B14541268
CAS No.: 61956-53-4
M. Wt: 354.4 g/mol
InChI Key: FOEFSOOCTMPEDC-UHFFFAOYSA-N
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Description

N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(morpholin-4-yl)acetamide is a complex organic compound that features a morpholine ring, an acetamide group, and a phenyl ring substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(morpholin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-ethoxybenzaldehyde with benzylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is then acylated with 2-chloroacetyl chloride in the presence of a base like triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and ethoxy groups.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted derivatives at the acetamide group.

Scientific Research Applications

N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(morpholin-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Methoxyphenyl)(phenyl)methyl]-2-(morpholin-4-yl)acetamide
  • N-[(3-Chlorophenyl)(phenyl)methyl]-2-(morpholin-4-yl)acetamide
  • N-[(3-Fluorophenyl)(phenyl)methyl]-2-(morpholin-4-yl)acetamide

Uniqueness

N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(morpholin-4-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

CAS No.

61956-53-4

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(3-ethoxyphenyl)-phenylmethyl]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C21H26N2O3/c1-2-26-19-10-6-9-18(15-19)21(17-7-4-3-5-8-17)22-20(24)16-23-11-13-25-14-12-23/h3-10,15,21H,2,11-14,16H2,1H3,(H,22,24)

InChI Key

FOEFSOOCTMPEDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C2=CC=CC=C2)NC(=O)CN3CCOCC3

Origin of Product

United States

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